molecular formula C8H12O4 B138182 3,4-Diacetoxy-1-butene CAS No. 18085-02-4

3,4-Diacetoxy-1-butene

Cat. No. B138182
CAS RN: 18085-02-4
M. Wt: 172.18 g/mol
InChI Key: MWWXARALRVYLAE-UHFFFAOYSA-N
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Patent
US05623086

Procedure details

A 300-mL autoclave was charged with 40 mL (0.50 mol) of 3,4-epoxy-1-butene, 67.3 g (0.66 mol) acetic anhydride, 5.82 g (0.097 mol) of acetic acid and 4.2 mL of diglyme. The autoclave was purged with nitrogen twice, then the vessel was pressurized to 8 bars (100 psig) with nitrogen. The agitator was started and an initial sample was taken. The mixture was heated to 125° C. During the course of 2.5 hrs, samples were taken every 15 min for analysis by GC. GC analysis of the crude mixture after 2.5 hrs revealed 11% yield of 3,4-diacetoxy-1-butene with a 13% selectivity, 21% 3,4-epoxy-1-butene and numerous high boiling components. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant (Kfirst) of 0.0025 min-1 (Table A). This example illustrates low yield and selectivity in the absence of a tertiary amine and the inefficient catalysis of the reaction in the presence of the carboxylic acid alone.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
67.3 g
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[C:6]([O:9]C(=O)C)(=[O:8])[CH3:7].[C:13](O)(=[O:15])[CH3:14]>COCCOCCOC>[C:6]([O:9][CH:2]([CH2:5][O:1][C:13](=[O:15])[CH3:14])[CH:3]=[CH2:4])(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
O1C(C=C)C1
Name
Quantity
67.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5.82 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.2 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was purged with nitrogen twice
WAIT
Type
WAIT
Details
GC analysis of the crude mixture after 2.5 hrs revealed
Duration
2.5 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)OC(C=C)COC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.